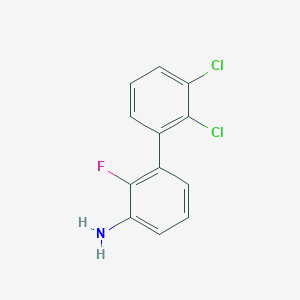

3-(2,3-Dichlorophenyl)-2-fluoroaniline

Übersicht

Beschreibung

The compound “3-(2,3-Dichlorophenyl)-2-fluoroaniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It’s likely to have a benzene ring (C6H4) with two chlorine atoms, a fluorine atom, and an amino group (NH2) attached .

Synthesis Analysis

While specific synthesis methods for “3-(2,3-Dichlorophenyl)-2-fluoroaniline” are not available, similar compounds such as 2,3-Dichlorophenylpiperazine are synthesized through reactions involving 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of “3-(2,3-Dichlorophenyl)-2-fluoroaniline” would likely involve a benzene ring with two chlorine atoms, a fluorine atom, and an amino group attached. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

The chemical reactions involving “3-(2,3-Dichlorophenyl)-2-fluoroaniline” would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions of epoxidation, sulfoxidation, oxidation of alcohols to carbonyl compounds, and C–H functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Dichlorophenyl)-2-fluoroaniline” would depend on its specific molecular structure. Similar compounds like 2,3-Dichlorophenyl isocyanate have a density of 1.424 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Properties

- The synthesis of acylthioureas incorporating the dichlorophenyl moiety has been explored, demonstrating significant antibacterial activity, particularly against strains known for biofilm formation like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of dichlorophenyl compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural and Reactivity Studies

- Research on the steric effects of substituents in fluoroarenes and chloroarenes has highlighted how bulky groups can impact the reactivity of compounds, providing insights into the design of molecules for specific reactivities and binding properties (Heiss, Marzi, Mongin, & Schlosser, 2007).

Environmental Remediation

- Sonochemical degradation studies of aromatic pollutants, including chlorophenols and fluoroanilines, have shown promising results for the mineralization of these compounds, suggesting a potential application in wastewater treatment and environmental cleanup efforts (Goskonda, Catallo, & Junk, 2002).

Biodegradation

- The biodegradation of fluoroanilines by specific bacterial strains has been documented, indicating a novel pathway for the metabolism of these compounds. This research opens avenues for the bioremediation of environments contaminated with fluoroaniline derivatives (Zhao et al., 2019).

Molecular Structure Analysis

- The detailed molecular structure analysis of dibromo-dichloro-fluoroaniline compounds has provided valuable data for understanding the interactions and bonding within complex molecules. Such studies are crucial for the development of new materials with tailored properties (Betz, 2015).

Metabolism and Pharmacological Applications

- Investigations into the metabolism of chloro-fluoroaniline compounds in biological systems have revealed insights into their potential toxicities and the pathways through which they are processed in organisms. This information is critical for assessing the safety and environmental impact of these chemicals (Duckett et al., 2006).

Advanced Materials and Conductivity Enhancement

- The modification of materials like PEDOT:PSS with dopants related to fluoroaniline derivatives has been shown to significantly enhance their electrical conductivity and work function, which has implications for the development of high-performance electronic devices (Zeng et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “3-(2,3-Dichlorophenyl)-2-fluoroaniline” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, pyrazine-based small molecules have been designed and synthesized for potential use in the treatment of schizophrenia .

Eigenschaften

IUPAC Name |

3-(2,3-dichlorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FN/c13-9-5-1-3-7(11(9)14)8-4-2-6-10(16)12(8)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSKYNBKHZDOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dichlorophenyl)-2-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

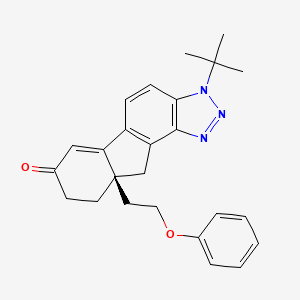

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B1459782.png)